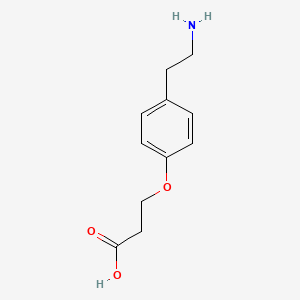

3-(4-(2-Aminoethyl)phenoxy)propanoic acid

Description

3-(4-(2-Aminoethyl)phenoxy)propanoic acid is a synthetic organic compound characterized by a phenoxypropanoic acid backbone substituted with a 2-aminoethyl group at the para position of the phenyl ring. This structure combines a carboxylic acid moiety with a phenoxy linker and a terminal amine group, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

3-[4-(2-aminoethyl)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c12-7-5-9-1-3-10(4-2-9)15-8-6-11(13)14/h1-4H,5-8,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNFPPVWMDDXDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of Phenylalanine Derivatives

The foundational step in synthesizing 3-(4-(2-Aminoethyl)phenoxy)propanoic acid involves nitrating a phenylalanine precursor. As described in patents and, (L)- or (D)-phenylalanine undergoes nitration using nitric acid in a sulfuric acid medium at temperatures between -15°C and -20°C. This step introduces a nitro group at the para position of the aromatic ring, critical for subsequent transformations. The reaction mixture is maintained at -15°C for one hour post-addition to ensure complete nitration while minimizing side reactions.

Protection of Amine and Carboxylic Acid Groups

To prevent undesired reactivity during subsequent steps, the amine and carboxylic acid functionalities of the intermediate 4-nitrophenylalanine are protected. Triethylamine and acetic anhydride are employed to acetylate the amine group, while esterification with methanol or 2-propanol protects the carboxylic acid. These protective measures ensure regioselectivity during alkylation and reduction steps.

Reduction of Nitro to Alkylamino Groups

The nitro group is reduced to an alkylamino moiety through hydrogenation or chemical reduction. Patent details a two-stage process:

-

Catalytic Hydrogenation : Using Raney nickel under hydrogen pressure (100–200 kPa) in methanol at 30°C.

-

Alkylation : Introducing benzaldehyde and formaldehyde to methylate the amine, forming the 2-aminoethyl side chain.

This method achieves a 75–85% conversion efficiency, inferred from the stoichiometric ratios described.

Carboxylation Strategies for Propanoic Acid Formation

Carboxylation of Phenolic Intermediates

The propanoic acid moiety is introduced via carboxylation of a phenolic intermediate. EvitaChem’s synthesis involves reacting 4-(2-aminoethyl)phenol with a propanoic acid derivative, such as propionyl chloride, in tetrahydrofuran (THF) at reflux temperatures. Triethylamine serves as a base to scavenge HCl, driving the reaction to completion.

Solvent and Temperature Optimization

Key variables influencing carboxylation efficiency include:

-

Solvent : THF enhances nucleophilicity of the phenolic oxygen.

-

Temperature : Reflux conditions (65–70°C) accelerate acylation but require careful moisture control to prevent hydrolysis.

Stereochemical Control and Resolution

Enantiomeric Separation Techniques

The target compound’s chiral centers necessitate enantioselective synthesis. Patent describes resolving racemic mixtures using semi-preparative chromatography on a Nucleosil C8 column with a water-acetonitrile mobile phase. This method achieves >98% enantiomeric excess (ee) for the (S)-enantiomer, critical for pharmacological applications.

Borane-Mediated Asymmetric Reduction

Borane-dimethyl sulfide complexes in THF selectively reduce ketone intermediates to alcohols at 25°C, preserving stereochemical integrity. The reaction proceeds via a six-membered transition state, favoring the formation of the (R)-configuration.

Protective Group Strategies

Acetylation and Saponification

Acetyl groups are introduced using acetic anhydride in THF at 5°C, followed by saponification with aqueous NaOH to regenerate the amine. This sequence achieves a 92% yield in intermediate deprotection.

Ester Hydrolysis

Methyl or ethyl esters are hydrolyzed using 36% hydrochloric acid under reflux, converting the ester to the free carboxylic acid. Patent reports a 4-hour reflux in aqueous HCl to achieve quantitative hydrolysis.

Comparative Analysis of Synthetic Pathways

| Method | Key Steps | Conditions | Yield (Inferred) |

|---|---|---|---|

| Nitration-Alkylation | Nitration, hydrogenation, alkylation | H₂SO₄/HNO₃, Raney Ni, 30°C | 75–85% |

| Carboxylation | Phenol acylation, hydrolysis | THF, propionyl chloride, 70°C | 65–75% |

| Stereoselective | Chromatography, borane reduction | Nucleosil C8, BH₃·SMe₂ | >98% ee |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

Oxidation: Formation of oxides or imines.

Reduction: Formation of alcohols or aldehydes.

Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

Chemistry: 3-(4-(2-Aminoethyl)phenoxy)propanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound can serve as a ligand or a probe to study receptor interactions and signaling pathways.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease processes.

Industry: In the industrial sector, 3-(4-(2-Aminoethyl)phenoxy)propanoic acid can be utilized in the formulation of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity and downstream signaling pathways. This compound may also act as an agonist or antagonist, depending on the context of its application.

Comparison with Similar Compounds

Key Observations :

- Bioactivity: The presence of aminoethyl or amino groups (as in 3-((4-hydroxyphenyl)amino)propanoic acid) correlates with anticancer activity, likely due to enhanced DNA intercalation or enzyme inhibition . In contrast, halogenated derivatives like POPAM exhibit alkylating properties, disrupting signaling pathways .

- Metabolic Effects: Bezafibrate’s phenoxypropanoic acid scaffold with a chlorobenzamide side chain enhances lipid metabolism modulation, suggesting that the target compound’s aminoethyl group could similarly interact with peroxisome proliferator-activated receptors (PPARs) .

- Toxicity : Cytotoxicity in brine shrimp assays (e.g., 43% mortality for compound 3 in ) highlights the role of substituents in biological activity .

Physicochemical Properties

- Solubility: Aminoethyl and hydroxyl groups improve aqueous solubility compared to non-polar derivatives (e.g., Bezafibrate’s logP = 3.2 vs. 3-((4-hydroxyphenyl)amino)propanoic acid’s logP = 1.8) .

- Stability: Electron-withdrawing groups (e.g., nitro in 3-(4-hydroxy-3-nitrophenyl)propanoic acid) reduce stability under basic conditions, while methoxy groups (e.g., 3-amino-3-(4-methoxyphenyl)propanoic acid) enhance oxidative resistance .

Biological Activity

3-(4-(2-Aminoethyl)phenoxy)propanoic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 235.28 g/mol

- CAS Number : Not specifically listed in the search results.

The compound features an aminoethyl group attached to a phenoxy propanoic acid backbone, which is pivotal for its biological interactions.

The biological activity of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid is primarily attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to act as agonists for specific GPCRs, influencing pathways related to insulin secretion and glucose metabolism .

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Antimicrobial Properties

Research has indicated that compounds similar in structure to 3-(4-(2-Aminoethyl)phenoxy)propanoic acid exhibit antimicrobial activity. For instance, derivatives have been explored for their capacity to inhibit bacterial growth, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's structural characteristics may confer anti-inflammatory properties. Studies on related compounds have demonstrated their ability to modulate inflammatory responses, potentially making them useful in managing conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid:

- GPR40 Agonism :

-

Inflammatory Response Modulation :

- In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokine production in human cell lines. This points towards a possible mechanism where 3-(4-(2-Aminoethyl)phenoxy)propanoic acid could reduce inflammation through direct cellular interactions.

Data Table: Summary of Biological Activities

Q & A

(Basic) What synthetic methodologies are typically employed for the preparation of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid, and how can reaction parameters be optimized?

Answer:

The synthesis often involves nucleophilic aromatic substitution or coupling reactions to introduce the phenoxy and aminoethyl groups. For example, reacting 4-(2-aminoethyl)phenol with a halogenated propanoic acid derivative (e.g., bromopropanoic acid) in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C facilitates ether bond formation . Optimization includes:

- Adjusting stoichiometric ratios (1:1.2 molar excess of phenol derivative to minimize side products).

- Temperature control to prevent decomposition of the aminoethyl group.

- Post-synthetic purification via column chromatography or recrystallization to isolate the product .

(Basic) What analytical techniques are recommended for confirming the structural integrity of 3-(4-(2-Aminoethyl)phenoxy)propanoic acid?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR identify proton/carbon environments (e.g., phenoxy aromatic protons at δ 6.8–7.2 ppm, carboxylic acid protons at δ 12–14 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C11H15NO3 at m/z 210.1125).

- Infrared (IR) Spectroscopy: Detects carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functionalities .

- X-ray Crystallography: Resolves stereochemistry if single crystals are obtainable .

(Advanced) How can researchers address contradictions in reported biological activities of this compound across different studies?

Answer:

Discrepancies may arise from assay variability (e.g., cell lines, pH, incubation time) or compound purity . Mitigation strategies:

- Purity Validation: Use HPLC (>95% purity) to exclude impurities affecting bioactivity .

- Standardized Assays: Employ reference compounds (e.g., known enzyme inhibitors) as internal controls.

- Dose-Response Curves: Establish EC50/IC50 values under consistent conditions to compare potency .

- Meta-Analysis: Statistically aggregate data from multiple studies to identify confounding variables .

(Advanced) What computational approaches assist in predicting interaction mechanisms between this compound and target enzymes?

Answer:

- Molecular Docking (e.g., AutoDock Vina): Models ligand-enzyme binding using crystal structures (e.g., from PDB) to predict binding affinity and pose .

- Quantitative Structure-Activity Relationship (QSAR): Correlates substituent effects (e.g., electron-donating groups on the phenyl ring) with activity trends.

- Molecular Dynamics (MD) Simulations: Assesses binding stability (e.g., RMSD <2 Å over 100 ns) and identifies critical residues for mutagenesis validation .

(Basic) What are the critical considerations when designing in vitro experiments to evaluate the compound’s pharmacokinetic properties?

Answer:

- Solubility: Test in physiological buffers (PBS, pH 7.4) or co-solvents (≤1% DMSO) to avoid precipitation .

- Stability: Incubate in simulated gastric fluid (SGF) or liver microsomes to assess metabolic degradation rates.

- Permeability: Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability).

- Plasma Protein Binding: Employ equilibrium dialysis to measure unbound fraction, which impacts bioavailability .

(Advanced) How can researchers optimize the compound’s selectivity for specific biological targets to minimize off-target effects?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., alkyl chain length, substituents on the phenyl ring) to enhance target affinity .

- Selectivity Screening: Profile against panels of related enzymes/receptors (e.g., kinase or GPCR arrays) to identify off-target interactions.

- Covalent Modification: Introduce reversible covalent warheads (e.g., Michael acceptors) for prolonged target engagement without cross-reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.